molecular formula C7H8BrFN2 B12097928 [(2-Bromo-5-fluorophenyl)methyl]hydrazine CAS No. 1016529-00-2

[(2-Bromo-5-fluorophenyl)methyl]hydrazine

Katalognummer: B12097928
CAS-Nummer: 1016529-00-2
Molekulargewicht: 219.05 g/mol
InChI-Schlüssel: MKJULWJTLJFEQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-5-fluorobenzyl)hydrazine is an organic compound with the molecular formula C7H8BrFN2. It is a derivative of hydrazine, featuring a benzyl group substituted with bromine and fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Bromo-5-fluorobenzyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzyl bromide with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 1-(2-Bromo-5-fluorobenzyl)hydrazine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-5-fluorobenzyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzyl hydrazines can be formed.

    Oxidation Products: Azo compounds and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-5-fluorobenzyl)hydrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine and fluorine atoms can influence its reactivity and binding affinity, making it a valuable compound for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Bromo-4-fluorobenzyl)hydrazine
  • 1-(2-Bromo-3-fluorobenzyl)hydrazine
  • 1-(2-Bromo-6-fluorobenzyl)hydrazine

Uniqueness

1-(2-Bromo-5-fluorobenzyl)hydrazine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

1016529-00-2

Molekularformel

C7H8BrFN2

Molekulargewicht

219.05 g/mol

IUPAC-Name

(2-bromo-5-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2

InChI-Schlüssel

MKJULWJTLJFEQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)CNN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.